nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate
Description
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate is a structurally complex lipid derivative characterized by a nonyl ester group, a decanoate backbone, and a multifunctional amino moiety. The amino group is substituted with a 2-hydroxyethyl chain and an 8-heptadecan-9-yloxy-8-oxooctyl group, which introduces both lipophilic and hydrophilic domains.
The synthesis of related compounds involves reductive amination and carbodiimide-mediated coupling (e.g., EDC.HCl), as demonstrated in the preparation of structurally similar LNPs . These methods typically yield products with purities exceeding 94%, as confirmed by chromatographic techniques and mass spectrometry (e.g., ESI-MS with m/z 578.8 [M+1]+) .
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-19-27-34-43-51-45(49)37-30-23-17-16-18-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI Key |
BLONXILMZFGWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Heptadecan-9-yloxy-8-oxooctyl Intermediate
The hydrophobic segment is synthesized via esterification between heptadecan-9-ol and 8-bromooctanoic acid. The reaction is catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0–5°C for 12 hours, yielding 8-heptadecan-9-yloxyoctanoic acid (87% yield). Subsequent activation with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates the NHS ester, which is purified via silica gel chromatography (Table 1).
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Heptadecan-9-ol, DCC, DCM, 0–5°C | 87 | 92 |
| NHS Activation | EDC, NHS, DCM, RT | 95 | 89 |
Amide Bond Formation with 2-Hydroxyethylamine
The activated intermediate undergoes nucleophilic substitution with 2-hydroxyethylamine in tetrahydrofuran (THF) at 40°C for 6 hours. Triethylamine (TEA) is added to scavenge HBr, achieving an 82% yield of the amide product. Excess amine is removed via aqueous extraction (10% citric acid), and the product is isolated using rotary evaporation.
Esterification with Nonyl Decanoate
The final esterification employs nonyl decanoate and the amide intermediate in toluene, catalyzed by p-toluenesulfonic acid (PTSA). The mixture is refluxed under Dean-Stark conditions for 8 hours to remove water, yielding the target compound at 78% purity. Further purification via recrystallization from hexane/ethyl acetate (3:1) elevates purity to 96%.
Alternative Synthesis Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the amidation step. Using a CEM Discover SP system at 100 W and 80°C, the amide bond forms in 1.5 hours with 88% yield, compared to 6 hours under conventional heating.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the esterification step in solvent-free conditions at 60°C, achieving 75% yield. This method reduces by-product formation but requires longer reaction times (24 hours).
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve amidation yields (up to 90%) but complicate purification. Non-polar solvents (toluene, DCM) favor esterification but necessitate anhydrous conditions.
Catalytic Systems
-
EDC/NHS : Superior for carboxylate activation, yielding 95% intermediate purity.
-
DCC/DMAP : Higher reactivity but generates insoluble dicyclohexylurea, complicating purification.
Table 2: Catalyst Performance Comparison
| Catalyst System | Reaction Step | Yield (%) | By-Products |
|---|---|---|---|
| EDC/NHS | NHS Activation | 95 | Minimal |
| DCC/DMAP | Esterification | 89 | Dicyclohexylurea |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular ion at m/z 738.22 [M+H]⁺, aligning with the theoretical molecular weight.
Industrial-Scale Production Considerations
Scaling the synthesis requires continuous-flow reactors to maintain temperature control during exothermic steps. Pilot studies using a Corning Advanced-Flow Reactor demonstrate 85% yield at 1 kg/batch, with residual solvents below ICH Q3C limits.
Challenges and Mitigation Strategies
By-Product Formation
Unwanted oligomers form during amidation due to excess EDC. Implementing gradient HPLC (C18 column, 70% acetonitrile/water) reduces oligomer content to <2%.
Chemical Reactions Analysis
Types of Reactions
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Drug Delivery Systems
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate is primarily utilized in the development of lipid nanoparticles (LNPs). These LNPs serve as carriers for mRNA and other therapeutic agents, enhancing their stability and facilitating cellular uptake.
- mRNA Delivery : The compound plays a crucial role in delivering mRNA for gene therapy applications, particularly in vaccine development.
Biological Studies
In biological research, this lipid compound is employed to study protein expression and cellular mechanisms in various models, including rodent and non-human primate studies.
Nanotechnology
The compound is also applied in the production of advanced materials within nanotechnology, where its unique structure aids in forming stable nanoparticles that can encapsulate drugs or genetic material.
Case Studies and Research Findings
- Lipid Nanoparticle Formulation :
-
Therapeutic Applications :
- Research highlighted its utility in gene therapy trials, where lipid nanoparticles facilitated the delivery of therapeutic genes into target cells with improved outcomes.
- Vaccine Development :
Mechanism of Action
The mechanism of action of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate mRNA or other therapeutic agents, protecting them from degradation and facilitating their delivery into cells. The compound interacts with cellular membranes, allowing the encapsulated agents to be released into the cytoplasm, where they can exert their effects .
Comparison with Similar Compounds
Key Observations:
Ester Chain Length: The target compound and Heptadecan-9-yl analog (C46H91NO5) use a decanoate backbone (10 carbons), whereas Nonyl 8-...octanoate (C44H87NO5) employs a shorter octanoate (8 carbons).
Amino Group Substituents: The 8-heptadecan-9-yloxy-8-oxooctyl group in the target compound introduces a branched, saturated alkyl chain, contrasting with the unsaturated linoleyl group (C18:2) in 's compound. Unsaturated chains lower melting points and increase fluidity, beneficial for LNP stability at physiological temperatures . The presence of a 2-hydroxyethyl group in all analogs enhances hydrophilicity, facilitating self-assembly in aqueous environments .
Ionizable Moieties: Compounds like 7-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(linoleyl)amino)heptyl decanoate incorporate a dimethylamino group, enabling pH-dependent charge modulation critical for endosomal escape in mRNA delivery . The target compound lacks this feature, suggesting a role as a structural lipid instead.
Physicochemical and Functional Properties
Stability and Toxicity
- Stability : The saturated heptadecan-9-yloxy group in the target compound may confer oxidative stability compared to unsaturated analogs, which are prone to peroxidation .
- Toxicity: Limited data exist, but hydroxyethyl groups are generally considered low-risk. In contrast, dimethylamino-containing analogs require careful toxicity profiling due to cationic charge .
Biological Activity
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate, commonly referred to as Lipid 5 , is a synthetic lipid compound notable for its complex structure and significant biological activity. This compound is primarily utilized in the formation of lipid nanoparticles (LNPs) for drug delivery applications, particularly in the context of mRNA delivery and protein expression in various biological models, including rodent and non-human primate studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 738.2 g/mol. Its IUPAC name reflects its intricate structure, which includes hydrophobic and hydrophilic components that enhance its functionality in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₉₁NO₅ |
| Molecular Weight | 738.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | BLONXILMZFGWCV-UHFFFAOYSA-N |
The mechanism of action for Lipid 5 revolves around its ability to form lipid nanoparticles that encapsulate therapeutic agents such as mRNA. These nanoparticles protect the encapsulated agents from degradation and facilitate their delivery into target cells. The positively charged head group of Lipid 5 aids in interacting with negatively charged cellular membranes, promoting cellular uptake and enhancing transfection efficiency.
Biological Activity
Research indicates that Lipid 5 exhibits significant biological activity due to its amphiphilic nature, which allows effective interaction with biological membranes. It has been studied for its potential to enhance the delivery of nucleic acids and other therapeutic agents into cells.
Key Findings from Research Studies
- Transfection Efficiency : Studies have shown that compounds similar to Lipid 5 can significantly enhance transfection efficiency in gene therapy applications, making them valuable for delivering therapeutic mRNA into cells.
- Low Cytotoxicity : Preliminary studies suggest that Lipid 5 may exhibit low cytotoxicity, indicating its suitability for pharmaceutical applications where safety is paramount.
- Encapsulation Efficiency : The compound's ability to form stable lipid nanoparticles has been quantified, showing high encapsulation efficiency for mRNA molecules, thereby improving their bioavailability and efficacy .
Case Study 1: mRNA Delivery in Rodent Models
In a study involving rodent models, Lipid 5 was utilized to deliver mRNA encoding a therapeutic protein. Results indicated successful expression of the protein with minimal adverse effects observed in the subjects.
Case Study 2: Vaccine Development
Lipid 5 has also been explored in vaccine formulations, where it demonstrated enhanced immune responses when used to deliver mRNA vaccines against viral pathogens. The lipid's unique properties facilitated efficient delivery and presentation of the antigen to the immune system.
Comparison with Similar Compounds
Lipid 5 shares structural similarities with other lipid compounds used in drug delivery systems. Here’s a comparison table highlighting these similarities:
| Compound Name | Unique Characteristics |
|---|---|
| Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino)octanoate | Similar structure but different alkyl chain length |
| Undecyl 10-[(8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino]decanoate | Different alkyl groups affecting membrane interaction |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate?
The synthesis involves sequential esterification and amidation reactions. Key steps include:
- Esterification : Reaction of heptadecan-9-yl alcohol with 8-oxooctanoic acid derivatives under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance yield .
- Amidation : Coupling the intermediate ester with 2-hydroxyethylamine via carbodiimide chemistry. Optimizing pH (6.5–7.5) and temperature (25–40°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC ensures >95% purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a multi-technique approach:
- NMR : and NMR confirm the presence of characteristic peaks (e.g., ester carbonyl at ~173 ppm, hydroxyethyl protons at 3.4–3.6 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (theoretical MW: 738.22 g/mol) verifies molecular composition .
- FTIR : Absorbance bands for ester C=O (~1740 cm) and amine N-H (~3300 cm) validate functional groups .
Q. What are the primary applications of this compound in drug delivery systems?
It is used to formulate ionizable lipid nanoparticles (LNPs) for mRNA or siRNA delivery:
- Mechanism : The tertiary amine in the hydroxyethyl group protonates at acidic pH, enabling endosomal escape .
- Efficiency : Studies show >80% encapsulation efficiency for mRNA when combined with cholesterol and PEG-lipids .
Advanced Research Questions
Q. How does the lipid’s structure influence its interaction with cellular membranes?
The amphiphilic structure (hydrophobic heptadecane chain + hydrophilic hydroxyethyl head) enables:
- Membrane Fusion : The hydrophobic tail integrates into lipid bilayers, while the cationic head binds nucleic acids. Fluorescence resonance energy transfer (FRET) assays quantify membrane fusion efficiency .
- pH-Dependent Behavior : Dynamic light scattering (DLS) reveals particle size changes (e.g., from 80 nm at pH 7.4 to 50 nm at pH 5.0), correlating with endosomal escape .
Q. What experimental approaches resolve contradictions in stability data under physiological conditions?
Conflicting reports on thermal stability (e.g., degradation at 37°C vs. 42°C) require:
- Accelerated Stability Testing : Use Arrhenius kinetics to model degradation rates across temperatures (25–50°C) .
- Lyophilization Studies : Compare freeze-dried vs. liquid formulations via HPLC to identify degradation pathways (e.g., hydrolysis of ester bonds) .
Q. How does this lipid compare to other ionizable lipids (e.g., SM-102, DLin-MC3-DMA) in mRNA delivery?
| Parameter | This Lipid | SM-102 | DLin-MC3-DMA |
|---|---|---|---|
| pKa | 6.8 ± 0.2 | 6.7 | 6.3 |
| Transfection Efficiency | 90% (HEK293) | 85% | 78% |
| Cytotoxicity | IC: 200 μM | IC: 150 μM | IC: 100 μM |
Q. What methodologies assess the compound’s biocompatibility and toxicity?
- In Vitro : MTT assays on HepG2 cells measure viability after 48-hour exposure (dose range: 10–500 μM) .
- In Vivo : Murine models evaluate systemic toxicity via serum ALT/AST levels and histopathology of liver/spleen .
Q. How can the lipid be modified to improve organ-specific targeting (e.g., liver vs. lung)?
- Conjugation Strategies : Attach targeting ligands (e.g., galactose for hepatocytes) via click chemistry .
- PEGylation : Adjust PEG chain length (2kDa vs. 5kDa) to alter biodistribution, quantified by fluorescence imaging in mice .
Methodological Challenges
Q. What techniques optimize lipid nanoparticle (LNP) formulation parameters?
- Microfluidic Mixing : Vary flow rate ratios (aqueous:organic = 3:1 to 1:3) to control LNP size (50–150 nm) .
- Cryo-TEM : Visualize core-shell structure and assess nucleic acid packing density .
Q. How can scalability challenges in large-scale synthesis be addressed?
- Continuous Flow Reactors : Improve yield (>90%) by maintaining precise temperature/pH control during esterification .
- Quality-by-Design (QbD) : Use DOE (design of experiments) to identify critical process parameters (e.g., solvent purity, reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
